molecular formula C10H10O6 B14012425 Dimethyl 3,6-dihydroxyphthalate CAS No. 7474-92-2

Dimethyl 3,6-dihydroxyphthalate

Katalognummer: B14012425
CAS-Nummer: 7474-92-2
Molekulargewicht: 226.18 g/mol
InChI-Schlüssel: NVFVMNBLADPUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 3,6-dihydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, making it a dihydroxy derivative of dimethyl phthalate. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dihydroxyphthalate can be synthesized through various chemical reactions. One common method involves the esterification of 3,6-dihydroxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 3,6-dihydroxyphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3,6-dihydroxyphthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and resins, where its unique chemical properties can enhance the performance of the final product.

Wirkmechanismus

The mechanism by which dimethyl 3,6-dihydroxyphthalate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and 3,6-dihydroxyphthalic acid, which can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    Dimethyl phthalate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

    Di-n-butyl phthalate: Contains butyl groups, making it more hydrophobic and altering its interactions with biological systems.

Uniqueness: Dimethyl 3,6-dihydroxyphthalate is unique due to the presence of hydroxyl groups, which significantly enhance its reactivity and potential applications in various fields. The hydroxyl groups allow for additional chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

7474-92-2

Molekularformel

C10H10O6

Molekulargewicht

226.18 g/mol

IUPAC-Name

dimethyl 3,6-dihydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3

InChI-Schlüssel

NVFVMNBLADPUFB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1C(=O)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.